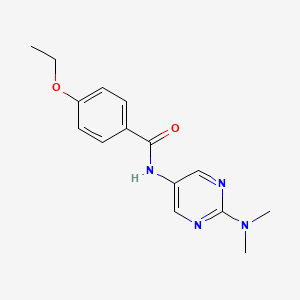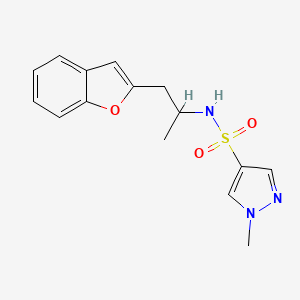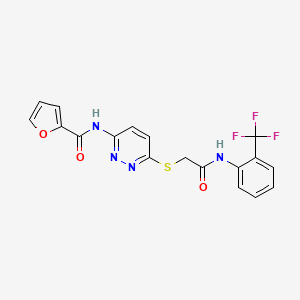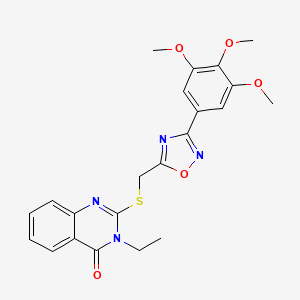
N-(2-(dimethylamino)pyrimidin-5-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(dimethylamino)pyrimidin-5-yl)-4-ethoxybenzamide” is a chemical compound. Its structure and properties can be inferred from similar compounds. For instance, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a related compound with a molecular weight of 166.98 . It’s a solid substance stored under -20°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic reactions. For example, the synthesis of “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” involves catalytic protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid”, the InChI code is "1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3" .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve oxidation and annulation processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its related compounds. For instance, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” has a molecular weight of 166.98, and it’s a solid substance stored under -20°C in an inert atmosphere .
Scientific Research Applications
Anti-Infective Therapeutics
Pyrimidine-based compounds have been used in the development of anti-infective therapeutics . They have shown potential in combating various types of infections, making them valuable in the field of infectious disease research.
Anticancer Drugs
Pyrimidines have had a significant impact in the field of oncology . They are used in the synthesis of anticancer drugs, contributing to the fight against various types of cancer.
Immunology and Immuno-Oncology
In the field of immunology and immuno-oncology, pyrimidine-based compounds have shown promise . They are being used to develop drugs that can modulate the immune response, which is crucial in treating diseases like cancer.
Neurological Disorders
Pyrimidine-based compounds have applications in the treatment of neurological disorders . They have shown potential in the development of drugs for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Chronic Pain Management
Chronic pain management is another area where pyrimidine-based compounds have found use . They are being explored for their potential in the development of analgesics.
Diabetes Mellitus
Pyrimidine-based compounds are also being used in the research and treatment of diabetes mellitus . They have shown potential in the development of drugs that can help manage blood sugar levels.
Material Science
In the field of material science, pyrimidine-based compounds have been used in the synthesis of porous In-MOF . This material has shown great sorption capacity and has potential applications in gas storage, separation, and catalysis .
CO2 Fixation
Pyrimidine-based compounds have been used in the development of efficient catalysts for fixing CO2 . This has potential applications in environmental science, particularly in efforts to reduce greenhouse gas emissions .
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-4-21-13-7-5-11(6-8-13)14(20)18-12-9-16-15(17-10-12)19(2)3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHYXXXRLYEROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)
![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)




